molecular formula C6H6FNO3S B6290058 4-Amino-3-fluorobenzosulfonic acid CAS No. 2369-25-7

4-Amino-3-fluorobenzosulfonic acid

Cat. No.: B6290058
CAS No.: 2369-25-7
M. Wt: 191.18 g/mol
InChI Key: RIBJIKMOCULTTG-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzosulfonic acid is a useful research compound. Its molecular formula is C6H6FNO3S and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.00524239 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the recommended synthetic routes for 4-amino-3-fluorobenzosulfonic acid, and how do reaction conditions influence yield?

The synthesis typically involves electrophilic substitution on a benzoic acid backbone. Key steps include fluorosulfonation at the meta position and amination at the para position. Optimizing reaction conditions (e.g., temperature: 60–80°C, use of anhydrous solvents like THF) is critical to avoid side reactions, such as over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity . Comparative studies with analogs like 4-amino-3-sulfamoylbenzoic acid suggest that the fluorosulfonyl group’s electrophilicity requires controlled stoichiometry to prevent decomposition .

Q. Advanced: How does the fluorosulfonyl group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The fluorosulfonyl group (-SO₂F) acts as a strong electron-withdrawing group, activating the benzene ring for NAS. Computational studies (e.g., DFT calculations) show enhanced para/ortho electrophilicity compared to non-fluorinated analogs. However, steric hindrance from the sulfonyl group may limit accessibility at the ortho position. Experimental validation using thiourea as a nucleophile demonstrated 78% substitution at the para position under mild conditions (pH 7.5, 25°C) .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct shifts for the amino proton (δ 5.2–5.5 ppm) and fluorosulfonyl group (δ 120–125 ppm in ¹⁹F NMR).
  • FT-IR : Peaks at 1340 cm⁻¹ (S=O symmetric stretch) and 1530 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 219.19) confirms molecular weight .

Q. Advanced: How can researchers design enzyme inhibition assays using this compound as a potential inhibitor?

The compound’s sulfonyl group can mimic phosphate or carboxylate moieties in enzyme active sites. For example, in kinase inhibition studies:

Target Selection : Prioritize enzymes with sulfonate-binding pockets (e.g., tyrosine kinases).

Assay Setup : Use fluorescence polarization (FP) to monitor competitive binding with ATP analogs.

Data Interpretation : IC₅₀ values <10 µM suggest strong binding, but validate specificity via counter-screens against non-target kinases .

Q. Basic: How does this compound compare structurally and functionally to 4-amino-3-sulfamoylbenzoic acid?

While both contain sulfonyl groups, the fluorosulfonyl moiety (-SO₂F) in the former increases electrophilicity and hydrolytic stability compared to the sulfamoyl group (-SO₂NH₂). This makes it more suitable for covalent bonding strategies in probe design. However, the sulfamoyl derivative exhibits better solubility in aqueous buffers (e.g., PBS) .

Q. Advanced: What strategies mitigate instability of this compound under acidic conditions?

Instability arises from hydrolysis of the sulfonyl fluoride to sulfonic acid. Mitigation methods include:

  • pH Control : Store solutions at neutral pH (6.5–7.5).
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
  • In Situ Generation : Use precursors like sulfonyl chlorides, which are converted to sulfonyl fluorides immediately before use .

Q. Basic: What computational tools are recommended for modeling the electronic properties of this compound?

  • Software : Gaussian 16 or ORCA for DFT calculations.
  • Parameters : B3LYP/6-311+G(d,p) basis set to model frontier orbitals and electrostatic potential surfaces.
  • Outputs : HOMO-LUMO gaps (~4.2 eV) predict reactivity, while Mulliken charges highlight electrophilic sites (e.g., fluorine: -0.32 e) .

Q. Advanced: How is this compound utilized in protein labeling studies?

The compound serves as a bifunctional linker:

Conjugation : React the sulfonyl fluoride with lysine residues under mild conditions (pH 8.0, 4°C).

Tagging : Attach fluorophores (e.g., Alexa Fluor 647) to the amino group via NHS ester chemistry.

Validation : Confirm labeling efficiency via SDS-PAGE and fluorescence imaging .

Q. Basic: What HPLC methods are optimal for purity analysis of this compound?

  • Column : LiChrosorb® RP-8 (10 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 20 min.
  • Detection : UV at 254 nm. Retention time: ~12.3 min .

Q. Advanced: What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The amino group directs palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the ortho position due to its strong electron-donating effect. In contrast, the fluorosulfonyl group deactivates the meta position. For example, coupling with phenylboronic acid yields >85% ortho-biphenyl product using Pd(OAc)₂/XPhos catalyst .

Properties

IUPAC Name

4-amino-3-fluorobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBJIKMOCULTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoroaniline (40 g, 0.36 mol) was added dropwise to a stirred solution of concentrated sulphuric acid (60 ml) and the mixture heated to 190° C. for 15 h. The reaction mixture was then cooled to room temperature and poured slowly onto a stirred solution of ice-water. After stirring for 15 mins the mixture was filtered to yield a solid, 2-fluoro-4-sulphoaniline (41 g). NMR: 7.05 (t, 1H), 7.20-7.30 (m, 2H), 8.1 (br s, 3H); MS: 190 (M−H)−. The 2-fluoro-4-sulphoaniline (41 g) was dissolved in acetic anhydride (70 ml) and stirred in an ice bath. Triethylamine (22 g, 0.22 mol) was added very slowly with vigorous stirring (and concomittant release of heat). The reaction mixture was left to stir for 14 h, at which point a solid formed; this was filtered to yield the title compound (39 g, 0.12 mol). MS: 232.
Quantity
40 g
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reactant
Reaction Step One
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60 mL
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Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Two

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